molecular formula C7H10N2O B1600159 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE CAS No. 67434-30-4

1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE

Cat. No.: B1600159
CAS No.: 67434-30-4
M. Wt: 138.17 g/mol
InChI Key: RRDPZNVNPIFWQB-UHFFFAOYSA-N
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Description

1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Mechanism of Action

Target of Action

Pyrrolidine, 1-(isocyanoacetyl)-, also known as 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, is a compound that has been found to have biological activity. It’s known that pyrrolidine derivatives have been reported to interact with various targets, including enzymes like carbonic anhydrase .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been studied . These parameters can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Pyrrolidine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Biochemical Analysis

Biochemical Properties

Pyrrolidine, 1-(isocyanoacetyl)- plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The isocyano group of Pyrrolidine, 1-(isocyanoacetyl)- can form covalent bonds with the active sites of these enzymes, leading to inhibition or modification of their activity. Additionally, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .

Cellular Effects

Pyrrolidine, 1-(isocyanoacetyl)- exerts various effects on different cell types and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Pyrrolidine, 1-(isocyanoacetyl)- can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine, 1-(isocyanoacetyl)- involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their active sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine, 1-(isocyanoacetyl)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to Pyrrolidine, 1-(isocyanoacetyl)- has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyrrolidine, 1-(isocyanoacetyl)- vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, Pyrrolidine, 1-(isocyanoacetyl)- can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .

Metabolic Pathways

Pyrrolidine, 1-(isocyanoacetyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites . For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the synthesis of endogenous compounds .

Transport and Distribution

The transport and distribution of Pyrrolidine, 1-(isocyanoacetyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific cellular compartments . The distribution of Pyrrolidine, 1-(isocyanoacetyl)- within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

Pyrrolidine, 1-(isocyanoacetyl)- exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, Pyrrolidine, 1-(isocyanoacetyl)- can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE typically involves the reaction of pyrrolidine with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the isocyanoacetyl group.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where pyrrolidine and isocyanoacetyl chloride are reacted in a tubular reactor. The reaction is catalyzed by a base and the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyano-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPZNVNPIFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217783
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-30-4
Record name 2-Isocyano-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67434-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred and cooled (0° C.) methyl isocyanoacetate (96% technical grade, 5.0 g, 47.8 mmol) was slowly added in 0.75 h pyrrolidine (6.5 mL, 78 mmol). The mixture was stirred for 1.5 h with continued cooling and then concentrated. The resulting oil was co-evaporated twice from CH2Cl2:hexane to remove residual pyrrolidine. 2-Isocyano-1-(pyrrolidin-1-yl)ethanone BLE 04098 was obtained as a yellow solid (6.85 g, 98% yield) and used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) methyl isocyanoacetate (technical grade, 95%; 5.00 g, 47.8 mmol) was slowly added pyrrolidine (6.5 ml, 78 mmol). The mixture was stirred overnight with continued cooling and then concentrated. The resulting oil was repeatedly coevaporated from methylene chloride/hexane to remove residual pyrrolidine. Crude product, which was used in the next step without further purification, was thus afforded as 6.35 g (96%) of dark brown oil: 1H NMR (CDCl3) δ 4.24 (s, 2H), 3.53 (t, J=6.8, 2H), 3.41 (t, J=6.8, 2H), 2.02 (quintet, J=6.8, 2H), 1.90 (quintet, J=6.8, 2H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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